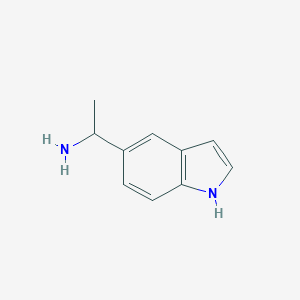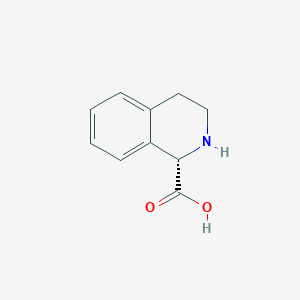
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
概要
説明
“(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a compound that belongs to the class of tetrahydroisoquinolines, which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety . The “(S)” in its name indicates that it is the “S” enantiomer of the compound, referring to its specific stereochemistry .
Molecular Structure Analysis
The molecular structure of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would consist of a tetrahydroisoquinoline core with a carboxylic acid functional group at the 1-position . The specific 3D conformation would depend on the stereochemistry of the compound .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The carboxylic acid group can also participate in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its specific structure. Generally, carboxylic acids are polar, can form hydrogen bonds, and are weakly acidic . Tetrahydroisoquinolines are typically stable and relatively nonpolar .科学的研究の応用
Synthesis and Derivatives
- Alkylation of Amino Acid Derivatives : (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives can be alkylated at the 1-position, leading to the synthesis of various amino-acid derivatives and alkaloids like (+)-corlumine (Huber & Seebach, 1987).
- Novel Synthesis Routes : Efficient routes for synthesizing novel derivatives of this compound have been developed using cycloaddition reactions (Kotha & Banerjee, 2007).
- Functionalization Techniques : Orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved via the Ugi four-component reaction, allowing for diverse structural modifications (Yan, Bai, Xu, & Feng, 2016).
Biologically Active Compounds
- Synthesis of Benzo Analogs : Synthesizing benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic), which extend the aromatic system of Tic in various orientations, provides potential for biologically active compounds (Wang & Mosberg, 1995).
- Enantiopure Derivatives : An efficient dynamic kinetic resolution method has been used for the synthesis of enantiopure derivatives, valuable in the creation of nuclear receptor modulators (Forró, Megyesi, Paál, & Fülöp, 2016).
- Diversity-Oriented Synthesis : The Tic unit, a constrained analog of phenylalanine, is integral in peptide-based drugs and various biologically active compounds. Its diversity-oriented synthesis explores multiple methods, including enyne metathesis and Diels-Alder reactions (Kotha, Deodhar, & Khedkar, 2014).
Protection and Activation Techniques
- Use in Nucleophilic Protection and Electrophilic Activation : Carbon dioxide can be used for N-protection and providing an intermediate carbanion stabilizing group in the synthesis of 1-substituted derivatives (Katritzky & Akutagawa, 1986).
- Enzymatic Resolution : Directed dynamic kinetic enzymatic hydrolysis has been utilized to synthesize both enantiomers of certain derivatives with high enantiopurity and good yields (Paál, Liljeblad, Kanerva, Forró, & Fülöp, 2008).
Safety And Hazards
将来の方向性
The future directions for research on “(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” would depend on its potential applications. Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, and there is ongoing research into their synthesis, properties, and biological activities .
特性
IUPAC Name |
(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918865 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
92932-74-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70918865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)

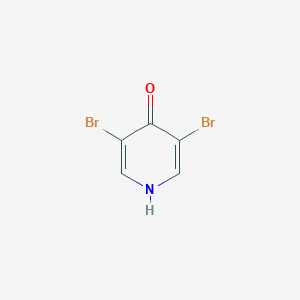
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
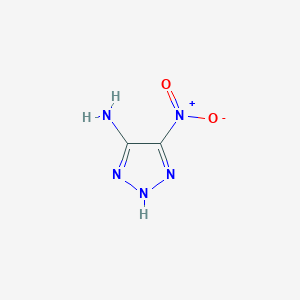
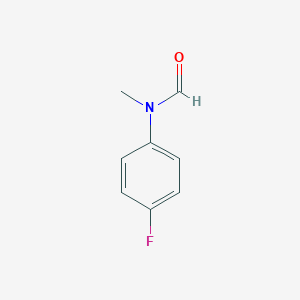

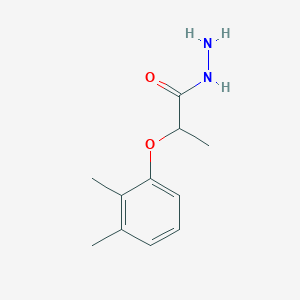
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

